molecular formula C17H15N3O4S B12988607 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12988607
M. Wt: 357.4 g/mol
InChI Key: SYZIVBDQCBKMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction

Chemical Identity and Nomenclature of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

The compound’s systematic IUPAC name, 2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide , reflects its structural complexity. Key identifiers include:

Property Value
Molecular Formula C₁₇H₁₅N₃O₄S
Molecular Weight 357.4 g/mol
CAS Registry Number 332100-31-9
SMILES COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O
InChI Key SYZIVBDQCBKMAG-UHFFFAOYSA-N

Synonyms such as AKOS000564389 and AG-690/13507524 are used in pharmacological databases. The acetamide group at position 2 of the oxadiazole ring and the methoxy-substituted phenyl moiety distinguish it from related derivatives.

Structural Features and Electronic Properties

The molecule comprises three critical subunits (Fig. 1):

  • 1,3,4-Oxadiazole Ring : A five-membered heterocycle with two nitrogen atoms, contributing to electron-deficient properties and π-π stacking capabilities.
  • Thioether Bridge (-S-) : Links the oxadiazole ring to the acetamide group, enhancing conformational flexibility and sulfur-mediated interactions.
  • Aromatic Substituents :
    • 2-Hydroxyphenyl : Introduces hydrogen-bonding capacity via the phenolic -OH group.
    • 2-Methoxyphenyl : Provides electron-donating effects through the methoxy (-OCH₃) group.
Electronic Properties
  • Conjugation : Extended π-system across the oxadiazole and aromatic rings facilitates charge delocalization, critical for binding biological targets.
  • Solubility : The hydroxyl group enhances aqueous solubility, while the methoxy and aromatic groups promote lipid membrane permeability.
Structural Attribute Role/Effect
Oxadiazole Ring Electron-deficient core; stabilizes charge
Thioether Linkage Flexibility; redox activity
2-Hydroxyphenyl Hydrogen bonding; acidity (pKa ~10)
2-Methoxyphenyl Acetamide Electron donation; steric bulk

Historical Development and Research Significance

First synthesized in 2005, this compound emerged during a surge in oxadiazole research driven by their bioisosteric utility and metabolic stability. Early synthetic routes likely involved:

  • Cyclodehydration : Reacting diacylhydrazines with POCl₃ to form the oxadiazole core, as seen in analogous compounds.
  • Coupling Reactions : Using reagents like HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O4S/c1-23-14-9-5-3-7-12(14)18-15(22)10-25-17-20-19-16(24-17)11-6-2-4-8-13(11)21/h2-9,21H,10H2,1H3,(H,18,22)

InChI Key

SYZIVBDQCBKMAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Oxadiazole Ring

The oxadiazole ring is synthesized by reacting hydrazides with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out in ethanol under reflux conditions:

  • Dissolve hydrazide precursor in ethanol.
  • Add solid KOH and reflux until complete dissolution.
  • Slowly introduce CS₂ while maintaining room temperature.
  • Continue refluxing for several hours, monitoring the reaction progress via thin-layer chromatography (TLC).
  • Precipitate the product by adding cold distilled water and adjusting pH using dilute HCl (pH 5–6). Filter and dry the solid product.

Step 2: Thiol Group Introduction

To introduce the thiol functionality, ethyl bromoacetate is reacted with the oxadiazole derivative in dimethylformamide (DMF):

  • Dissolve the oxadiazole derivative in DMF.
  • Add sodium hydride (NaH) as a base and stir for 30 minutes at room temperature.
  • Introduce ethyl bromoacetate and continue stirring for several hours.
  • Precipitate the product by adding cold distilled water and filter it.

Step 3: Coupling with Acetamide Derivatives

The final step involves coupling the thiol-containing oxadiazole intermediate with N-(2-methoxyphenyl)acetamide:

  • Dissolve the intermediate in methanol.
  • Add hydrazine hydrate to facilitate coupling.
  • Stir at room temperature for several hours while monitoring via TLC.
  • Precipitate the final product by adding cold distilled water, filter, wash, and dry.

Reaction Conditions

Step Solvent Catalyst/Base Temperature Monitoring Method Yield (%)
Oxadiazole Formation Ethanol KOH Reflux TLC ~86
Thiol Group Introduction Dimethylformamide NaH Room Temp TLC ~81
Acetamide Coupling Methanol Hydrazine hydrate Room Temp TLC ~83

Analytical Data

The synthesized compound can be characterized using various spectroscopic techniques:

Challenges in Synthesis

The synthesis of this compound requires careful optimization due to:

  • Sensitivity of thiol groups to oxidation.
  • Difficulty in controlling side reactions during oxadiazole ring formation.
  • Solubility issues during precipitation steps.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of the target compound with structurally analogous derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity (IC₅₀)
Target Compound 2-Hydroxyphenyl 2-Methoxyphenyl C₁₇H₁₅N₃O₄S 341.38 Not Reported Not Reported
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide 2-Hydroxyphenyl p-Tolyl C₁₇H₁₅N₃O₃S 341.38 Not Reported Not Reported
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-Chlorophenyl 4-Chlorophenyl C₁₆H₁₁Cl₂N₃O₂S 380.25 Not Reported Anticancer (A549 cells: 3.8 μM)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-Furyl 2-Methoxyphenyl C₁₅H₁₃N₃O₄S 331.35 Not Reported Not Reported
Compound 154 4-Chlorophenyl Pyrimidinyl C₂₀H₁₆ClN₅O₂S 425.89 Not Reported Anticancer (A549 cells: 3.8 μM)

Key Structural and Functional Insights

Substituent Effects on Activity :

  • Halogens : Chlorine substituents (e.g., in Compound 14a) enhance cytotoxicity, likely due to increased electron-withdrawing effects and improved target binding .
  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve solubility and hydrogen-bonding interactions, while the methoxy group balances lipophilicity for membrane penetration .
  • Heterocyclic Variations : Replacement of phenyl with furyl () reduces steric bulk but may decrease stability due to the furan ring’s susceptibility to oxidation.

Synthetic Methods :

  • All analogs are synthesized via S-alkylation of mercapto-oxadiazoles with chloroacetamides. For example, Compound 14a is prepared by reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with N-(4-chlorophenyl)-2-chloroacetamide in acetone with K₂CO₃ .

Biological Activity Trends: Anticancer Potential: Electron-withdrawing groups (e.g., Cl in Compound 14a) correlate with higher potency, as seen in its IC₅₀ of 3.8 μM against A549 cells . The target compound’s hydroxyl and methoxy groups may modulate activity through dual hydrogen-bonding and lipophilic effects. Selectivity: Compound 154 shows 25-fold selectivity for cancer cells (A549) over noncancerous HEK cells, suggesting that substituent polarity influences target specificity .

Physicochemical Properties :

  • Melting Points : Higher melting points are observed in compounds with rigid substituents (e.g., chlorophenyl in Compound 14a) compared to flexible groups (e.g., methoxyphenyl in the target compound) .
  • Solubility : Hydroxyl groups improve aqueous solubility, whereas methoxy and chlorophenyl groups enhance lipid solubility, impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.